1-Octacosene

Description

Properties

IUPAC Name |

octacos-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H56/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-28H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEXZDYLACYKGOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

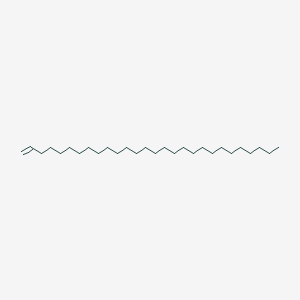

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H56 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066426 | |

| Record name | 1-Octacosene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Octacosene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

18835-34-2, 38888-69-6 | |

| Record name | 1-Octacosene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18835-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octacosene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018835342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octacosene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038888696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octacosene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octacosene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octacos-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-OCTACOSENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VYD9Q3XP60 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Octacosene: A Technical Guide to its Molecular Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Octacosene is a long-chain aliphatic hydrocarbon with a single double bond, belonging to the alkene family. This document provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis via the Wittig reaction, and an exploration of its role as a semiochemical in insect communication. Furthermore, a standard workflow for the extraction, isolation, and identification of this compound from natural sources is presented. This guide is intended to serve as a technical resource for researchers and professionals in chemistry and the life sciences.

Molecular Formula and Structure

This compound is an unsaturated hydrocarbon with the molecular formula C₂₈H₅₆ .[1] Its structure consists of a 28-carbon chain with one double bond located at the first carbon position (n-octacos-1-ene).

Chemical Identifiers:

The presence of the terminal double bond makes it a reactive molecule, amenable to various chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, purification, and application in various experimental setups.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₅₆ | [1] |

| Molecular Weight | 392.74 g/mol | [1] |

| Appearance | White solid (estimated) | |

| Boiling Point | 423.00 to 424.00 °C @ 760.00 mm Hg (estimated) | |

| Melting Point | 55-60 °C | |

| Flash Point | 256.7 °C (estimated) | |

| Solubility | Insoluble in water | |

| logP (o/w) | 14.564 (estimated) |

Synthesis of this compound via Wittig Reaction

The Wittig reaction is a versatile and widely used method for the synthesis of alkenes from aldehydes or ketones. It involves the reaction of a phosphorus ylide with a carbonyl compound. For the synthesis of a long-chain terminal alkene like this compound, a suitable long-chain phosphonium salt and formaldehyde (or a formaldehyde equivalent) can be employed.

Experimental Protocol: Synthesis of this compound

This protocol describes a plausible synthetic route to this compound using the Wittig reaction.

Materials:

-

Heptacosyltriphenylphosphonium bromide

-

Paraformaldehyde

-

Sodium hydride (NaH) as a 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Hexane

-

Silica gel for column chromatography

-

Standard laboratory glassware (round-bottom flasks, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of the Ylide:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add heptacosyltriphenylphosphonium bromide (1.1 equivalents).

-

Suspend the phosphonium salt in anhydrous THF.

-

Carefully add sodium hydride (1.2 equivalents) portion-wise to the suspension at 0 °C (ice bath).

-

Allow the mixture to warm to room temperature and stir for 2-3 hours under a nitrogen atmosphere. The formation of the orange to reddish-colored ylide indicates a successful reaction.

-

-

Wittig Reaction:

-

In a separate flask, depolymerize paraformaldehyde by heating to generate gaseous formaldehyde. Alternatively, a solution of formaldehyde in THF can be carefully prepared.

-

Cool the ylide solution back to 0 °C.

-

Slowly introduce the gaseous formaldehyde or the formaldehyde solution to the ylide suspension via a cannula.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Extract the product with hexane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product will contain this compound and triphenylphosphine oxide as a major byproduct.

-

Purify the crude product by column chromatography on silica gel, eluting with hexane. The non-polar this compound will elute first.

-

Collect the fractions and analyze by Thin Layer Chromatography (TLC).

-

Combine the pure fractions and evaporate the solvent to yield this compound as a white solid.

-

-

Characterization:

-

Confirm the identity and purity of the synthesized this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

-

Biological Significance: this compound as a Semiochemical

This compound has been identified as a semiochemical, a chemical substance that carries a message, in the communication of certain insect species. A notable example is its role as a female-produced aggregation pheromone in the coffee white stem borer (Xylotrechus quadripes).[2] In this context, 1-octadecene, a closely related compound, is released by the female insect to attract both males and females, facilitating mating and aggregation.[2] This highlights the potential for using this compound or its analogs in pest management strategies, such as in baited traps for monitoring and controlling insect populations.[2]

The signaling pathway for such a pheromone response can be generalized as follows:

Caption: Generalized signaling pathway of this compound as an insect pheromone.

Extraction, Isolation, and Identification from Natural Sources

This compound is a naturally occurring compound found in various plants. The following workflow outlines the general procedure for its extraction, isolation, and identification from a plant matrix.

Experimental Workflow

Caption: Workflow for the extraction and identification of this compound.

Detailed Methodologies

1. Sample Preparation:

-

Collect the desired plant material.

-

Thoroughly wash the material to remove any debris.

-

Dry the plant material to a constant weight, either by air-drying in a well-ventilated area away from direct sunlight or by freeze-drying (lyophilization) to better preserve thermolabile compounds.

-

Grind the dried material into a fine powder using a blender or a mill to increase the surface area for extraction.

2. Extraction:

-

Choose a non-polar solvent such as n-hexane, as this compound is a hydrocarbon.

-

Perform the extraction using a suitable method like Soxhlet extraction, which allows for continuous extraction with a fresh portion of the solvent, or maceration, which involves soaking the plant material in the solvent for an extended period.[3]

-

For Soxhlet extraction, place the powdered plant material in a thimble and extract with hexane for several hours.

3. Isolation and Purification:

-

After extraction, filter the solution to remove the solid plant residue (marc).

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

-

Prepare a silica gel column with hexane.

-

Dissolve the crude extract in a minimal amount of hexane and load it onto the column.

-

Elute the column with hexane. As this compound is non-polar, it will travel down the column faster than more polar compounds.

-

Collect fractions and monitor them by TLC to identify the fractions containing the pure compound.

-

Combine the pure fractions and evaporate the solvent to obtain isolated this compound.

4. Identification and Analysis (GC-MS Protocol):

-

Sample Preparation: Dissolve a small amount of the isolated compound in a volatile solvent like hexane.

-

GC-MS System: Use a gas chromatograph coupled with a mass spectrometer.

-

GC Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating long-chain hydrocarbons.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/minute.

-

Hold: Maintain at 280 °C for 10-15 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet in splitless mode.

-

MS Detection:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 600.

-

-

Data Analysis: Identify this compound by its retention time and by comparing its mass spectrum with a reference library (e.g., NIST). The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 392 and a characteristic fragmentation pattern for a long-chain alkene.

Conclusion

This compound is a long-chain alkene with well-defined physicochemical properties. Its synthesis can be achieved through established organic chemistry reactions like the Wittig reaction. Beyond its chemical characteristics, this compound plays a significant role in the natural world as a semiochemical, offering potential applications in sustainable agriculture. The methodologies outlined in this guide for its synthesis, extraction, and analysis provide a solid foundation for further research and development involving this versatile molecule.

References

An In-depth Technical Guide on the Natural Occurrence of 1-Octacosene in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Octacosene (C28H56) is a very-long-chain alkene that has been identified as a constituent of the epicuticular wax of certain plant species. As a component of this outermost protective layer, it contributes to the plant's defense against various environmental stresses, including water loss, UV radiation, and pathogen attack. While the presence of long-chain hydrocarbons in plant waxes is well-documented, specific information regarding this compound, including its quantitative distribution and distinct biological activities, remains an area of ongoing research. This guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound in plants, methodologies for its analysis, and its biosynthetic origins.

Data Presentation: Quantitative Occurrence of this compound

Despite the identification of this compound in some plant species, there is a notable scarcity of quantitative data in publicly available literature. The presence of this compound has been reported in Matricaria chamomilla (German chamomile), a member of the Asteraceae family.[1] However, specific concentrations have not been detailed. The following table summarizes the known occurrence and highlights the lack of quantitative information.

| Plant Species | Family | Plant Part | Concentration of this compound | Reference |

| Matricaria chamomilla | Asteraceae | Not Specified | Reported, but not quantified | [1] |

| Various Species | - | Epicuticular Wax | C28 Alkanes/Alkenes are minor components | General Literature |

Further research is critically needed to quantify the concentration of this compound in various plant species to better understand its distribution and potential significance.

Experimental Protocols

The analysis of this compound from plant materials typically involves extraction of the epicuticular wax followed by gas chromatography-mass spectrometry (GC-MS) analysis. Below are detailed methodologies adapted from general protocols for plant wax analysis.

Protocol 1: Extraction of Epicuticular Wax

This protocol describes a general method for the non-destructive extraction of epicuticular waxes from plant leaves.

Materials:

-

Fresh plant leaves

-

Chloroform (HPLC grade)

-

Anhydrous sodium sulfate

-

Glass beakers

-

Rotary evaporator

-

Glass vials

Procedure:

-

Gently harvest fresh, undamaged leaves from the plant of interest.

-

Immerse the leaves in a beaker containing chloroform for 30-60 seconds with gentle agitation. The short immersion time is crucial to minimize the extraction of intracellular lipids.

-

Carefully remove the leaves from the solvent.

-

Dry the chloroform extract by passing it through a column containing anhydrous sodium sulfate.

-

Concentrate the extract to dryness using a rotary evaporator at a temperature below 40°C.

-

Redissolve the wax residue in a known volume of chloroform or hexane for subsequent analysis.

-

Store the extract at -20°C in a sealed glass vial until GC-MS analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol outlines a general GC-MS method for the identification and quantification of long-chain alkenes like this compound.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A or similar, coupled to a Mass Spectrometer.

-

Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[2]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 280°C.

-

Injection Volume: 1 µL (splitless injection).

-

Oven Temperature Program:

-

MS Detector:

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 50-700.

-

Identification and Quantification:

-

Identification: this compound is identified by comparing its mass spectrum and retention time with that of an authentic standard. The mass spectrum of this compound will show a molecular ion peak at m/z 392 and characteristic fragmentation patterns of long-chain alkenes.

-

Quantification: For quantitative analysis, an internal standard (e.g., n-tetracosane or another long-chain alkane not present in the sample) should be added to the extract before GC-MS analysis. A calibration curve is prepared using a series of known concentrations of a this compound standard. The concentration of this compound in the sample is then determined by comparing its peak area to that of the internal standard and referencing the calibration curve.

Visualization of Pathways and Workflows

Biosynthesis of Very-Long-Chain Alkenes

This compound is synthesized via the decarbonylation pathway, which is a branch of the fatty acid elongation (FAE) pathway. This process occurs in the endoplasmic reticulum of epidermal cells.

Experimental Workflow for this compound Analysis

The following diagram illustrates the logical flow of the experimental procedure for the extraction and analysis of this compound from plant material.

Logical Relationship: Role of Epicuticular Wax in Plant Defense

As specific signaling pathways for this compound are not yet elucidated, this diagram illustrates the broader role of the epicuticular wax layer, where this compound is found, in protecting the plant from environmental stressors.

Conclusion

This compound is a naturally occurring very-long-chain alkene found in the epicuticular wax of plants, with its presence noted in Matricaria chamomilla. However, there is a significant lack of quantitative data regarding its concentration and distribution across the plant kingdom. The experimental protocols provided in this guide, based on established methods for plant wax analysis, offer a robust framework for future research aimed at identifying and quantifying this compound. The biosynthesis of this compound is understood to be part of the broader fatty acid elongation and decarbonylation pathways. While specific signaling roles for this compound have not been identified, its location within the epicuticular wax layer implicates it in the plant's primary defense against a range of biotic and abiotic stresses. Further investigation is warranted to elucidate the specific functions and potential applications of this compound in agriculture and drug development.

References

An In-depth Technical Guide to the Synthesis and Purification of 1-Octacosene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of 1-octacosene, a long-chain alpha-olefin of interest in various research and development applications, including its potential use as a synthetic intermediate in drug development. This document details established synthetic methodologies, rigorous purification protocols, and presents quantitative data in a clear, tabular format. Furthermore, visual diagrams of reaction pathways and experimental workflows are provided to enhance understanding.

Introduction

This compound (C28H56) is a linear alpha-olefin characterized by a terminal double bond. Its long alkyl chain imparts specific physicochemical properties, making it a valuable building block in organic synthesis. The precise synthesis and effective purification of this compound are critical to ensure the quality and reliability of downstream applications, particularly in the pharmaceutical industry where purity is paramount. This guide explores two primary synthetic routes—the Grignard reaction and the Wittig reaction—and details purification strategies involving recrystallization and column chromatography.

Synthesis of this compound

Two robust methods for the synthesis of this compound are presented below: a Grignard-based approach and a Wittig olefination.

Grignard Reaction Approach

The Grignard reaction provides a reliable method for carbon-carbon bond formation. In this approach, a Grignard reagent prepared from a long-chain alkyl halide couples with another haloalkane in the presence of a catalyst. For the synthesis of this compound, 1-bromoheptadecane can be coupled with 1-undecen-11-ylbromide via a Grignard reagent and a lithium tetrachlorocuprate catalyst, yielding the target molecule with a reported yield of approximately 50%.[1]

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Slowly add a solution of 1-bromoheptadecane in anhydrous tetrahydrofuran (THF) to the magnesium turnings. The reaction is initiated, which is evident by the disappearance of the iodine color and gentle refluxing.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed.

-

-

Coupling Reaction:

-

In a separate flask, prepare a solution of dilithium tetrachlorocuprate in THF.

-

Cool the Grignard reagent to -5 °C using an ice-salt bath.

-

Slowly add the solution of 1-undecen-11-ylbromide in anhydrous THF to the Grignard reagent.

-

Add the dilithium tetrachlorocuprate solution dropwise to the reaction mixture while maintaining the temperature at -5 °C.

-

Allow the reaction to stir at -5 °C for 3 hours.

-

-

Work-up:

-

Slowly warm the reaction mixture to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether or hexane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Wittig Reaction Approach

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[2][3] For the synthesis of this compound, a phosphonium ylide can be reacted with an aldehyde. A plausible route involves the reaction of the ylide generated from heptacosyltriphenylphosphonium bromide with formaldehyde.

-

Preparation of the Phosphonium Salt:

-

In a round-bottom flask, dissolve 1-bromoheptacosane and triphenylphosphine in a suitable solvent such as toluene or acetonitrile.

-

Reflux the mixture for 24-48 hours.

-

Cool the reaction mixture to room temperature to allow the precipitation of heptacosyltriphenylphosphonium bromide.

-

Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum.

-

-

Ylide Formation and Olefination:

-

Suspend the heptacosyltriphenylphosphonium bromide in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the suspension to -78 °C (dry ice/acetone bath).

-

Add a strong base, such as n-butyllithium (n-BuLi) or sodium bis(trimethylsilyl)amide (NaHMDS), dropwise until the characteristic color of the ylide appears (typically orange to deep red).

-

Introduce gaseous formaldehyde (generated by heating paraformaldehyde) into the reaction flask, or add a solution of a formaldehyde equivalent.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

-

Work-up:

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with hexane.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic phase over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure. The crude product will contain this compound and triphenylphosphine oxide as a major byproduct.

-

Purification of this compound

Purification is a critical step to remove unreacted starting materials, byproducts, and any potential oligomers. Given the non-polar nature and high molecular weight of this compound, recrystallization and column chromatography are effective purification techniques.[4][5][6][7]

Recrystallization

Recrystallization is an effective method for purifying solid compounds.[5][6][7][8] For this compound, which is a waxy solid at room temperature (melting point ~57.5 °C), a suitable solvent system is one in which it is highly soluble at elevated temperatures and poorly soluble at low temperatures.[1]

-

Solvent Selection:

-

Based on the principle of "like dissolves like," non-polar or weakly polar solvents are suitable. Acetone, ethyl acetate, or a mixed solvent system like hexane/ethyl acetate can be effective. Perform small-scale solubility tests to determine the optimal solvent or solvent mixture.

-

-

Dissolution:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of the chosen solvent and heat the mixture gently with stirring (e.g., on a hot plate) until the solid dissolves completely. Avoid excessive boiling to prevent the formation of poly(this compound) impurities, a known issue with long-chain alkenes at high temperatures.[9]

-

-

Crystallization:

-

Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities.

-

Dry the purified crystals under vacuum.

-

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[10][11] For the non-polar this compound, normal-phase chromatography using silica gel is appropriate.

-

Column Preparation:

-

Select a glass column of appropriate size and pack it with silica gel using a slurry packing method with a non-polar solvent such as hexane. Ensure the packing is uniform and free of air bubbles.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of a volatile, non-polar solvent (e.g., hexane or dichloromethane).

-

Alternatively, for waxy solids, use a dry loading technique: dissolve the crude product, adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.[4]

-

-

Elution:

-

Begin elution with a non-polar mobile phase, such as 100% hexane. This compound, being non-polar, will elute relatively quickly.

-

If necessary, gradually increase the polarity of the eluent (e.g., by adding a small percentage of ethyl acetate to the hexane) to elute any more polar impurities. The byproduct from the Wittig synthesis, triphenylphosphine oxide, is significantly more polar and will be strongly retained on the silica gel.

-

-

Fraction Collection and Analysis:

-

Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

-

Combine the fractions containing the pure this compound.

-

Remove the solvent under reduced pressure to obtain the purified product.

-

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and properties of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C28H56 | [1] |

| Molecular Weight | 392.75 g/mol | [1] |

| Melting Point | 57.5 °C | [1] |

| Boiling Point | 423.5 °C at 760 mmHg | [1] |

| Density | 0.808 g/cm³ | [1] |

Table 2: Summary of Synthesis Methods for this compound

| Synthesis Method | Key Reactants | Catalyst/Reagent | Reported Yield | Key Byproducts |

| Grignard Reaction | 1-Bromoheptadecane, 1-Undecen-11-ylbromide, Mg | Dilithium tetrachlorocuprate | ~50% | Coupling side products |

| Wittig Reaction | Heptacosyltriphenylphosphonium bromide, Formaldehyde | Strong base (e.g., n-BuLi) | Not reported | Triphenylphosphine oxide |

Visual Diagrams

The following diagrams illustrate the synthesis pathways and the general workflow for the purification of this compound.

Caption: Synthesis pathways for this compound.

Caption: General purification workflow for this compound.

References

- 1. This compound|lookchem [lookchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. mt.com [mt.com]

- 7. Home Page [chem.ualberta.ca]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. researchgate.net [researchgate.net]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. glaserr.missouri.edu [glaserr.missouri.edu]

An In-depth Technical Guide to 1-Octacosene (CAS: 18835-34-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Octacosene (CAS Number 18835-34-2), a long-chain alpha-olefin. The information is compiled and presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors.

Core Chemical and Physical Properties

This compound is a long-chain hydrocarbon with the chemical formula C₂₈H₅₆.[1][2][3][4] As a terminal alkene, its properties are largely dictated by its long aliphatic chain and the reactive double bond at the C-1 position.

Physicochemical Data

The following tables summarize the key physical and chemical properties of this compound. This data is essential for understanding its behavior in various experimental and industrial settings.

| Identifier | Value | Source |

| CAS Number | 18835-34-2 | [1][2][3][4] |

| Molecular Formula | C₂₈H₅₆ | [1][2][3][4] |

| Molecular Weight | 392.74 g/mol | [1][2][3][4] |

| IUPAC Name | Octacos-1-ene | [1] |

| Synonyms | This compound, Octacosene | [1][2][3][4] |

| Physical Property | Value | Source |

| Appearance | White solid (estimated) | [5] |

| Melting Point | 57.5 °C | [6] |

| Boiling Point | 423.00 to 424.00 °C @ 760.00 mm Hg (estimated) | [5] |

| Density | 0.808 g/cm³ | [6] |

| Flash Point | 256.7 °C (estimated) | [6] |

| Water Solubility | 1.19e-009 mg/L @ 25 °C (estimated) | [5] |

| logP (Octanol/Water Partition Coefficient) | 14.564 (estimated) | [5] |

| Computed Property | Value | Source |

| XLogP3 | 15.4 | [1] |

| Hydrogen Bond Donor Count | 0 | [6] |

| Hydrogen Bond Acceptor Count | 0 | [6] |

| Rotatable Bond Count | 25 | [6] |

| Exact Mass | 392.438201786 | [6] |

| Complexity | 267 | [6] |

Applications and Potential Uses

Due to its long hydrocarbon chain and terminal double bond, this compound and similar long-chain alpha-olefins have applications in various fields:

-

Polymer Synthesis : Alpha-olefins are crucial monomers and co-monomers in the production of polyolefins. The incorporation of long-chain alpha-olefins like this compound can modify the properties of polymers, such as their flexibility and strength.

-

Surfactant and Lubricant Production : The long alkyl chain makes it a suitable precursor for the synthesis of surfactants and high-performance lubricants.

-

Chemical Intermediate : The reactive double bond allows for a variety of chemical transformations, making it a versatile building block in organic synthesis for the production of fine chemicals and active pharmaceutical ingredients (APIs).

Currently, there is limited specific information available in the public domain regarding the direct use of this compound in drug development. Its utility would likely be as a starting material or intermediate for the synthesis of more complex molecules with potential biological activity.

Biological Activity and Signaling Pathways

Experimental Protocols

Detailed experimental protocols involving this compound are not widely published. However, general synthetic methods for long-chain alkenes can be adapted. Below are representative protocols for the synthesis and reaction of long-chain alpha-olefins.

Synthesis of this compound via Wittig Reaction

The Wittig reaction is a reliable method for the synthesis of alkenes from aldehydes or ketones.[7][8][9][10] To synthesize this compound, one could use a 27-carbon aldehyde (heptacosanal) and a methyl-triphenylphosphonium ylide.

Materials:

-

Heptacosanal

-

Methyltriphenylphosphonium bromide

-

Strong base (e.g., n-butyllithium or sodium amide)[8]

-

Anhydrous solvent (e.g., tetrahydrofuran, THF)

-

Apparatus for inert atmosphere reaction (e.g., Schlenk line)

Procedure:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a stoichiometric amount of a strong base (e.g., n-butyllithium in hexanes) to the suspension with stirring. Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete formation of the ylide (a color change, often to deep orange or yellow, is indicative of ylide formation).

-

Dissolve heptacosanal in anhydrous THF in a separate flask.

-

Slowly add the heptacosanal solution to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with a nonpolar organic solvent (e.g., hexane or diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a nonpolar eluent (e.g., hexane) to yield pure this compound.

General Workflow for Alkene Synthesis via Wittig Reaction

Caption: General workflow for the synthesis of a terminal alkene via the Wittig reaction.

Oxidation of the Terminal Double Bond

The terminal alkene of this compound can be oxidized to form other functional groups, such as epoxides or carboxylic acids.[11][12]

Materials:

-

This compound

-

Oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA) for epoxidation, or a stronger oxidizing system like potassium permanganate for cleavage)

-

Solvent (e.g., dichloromethane for epoxidation, or a biphasic system for permanganate oxidation)

Procedure (for Epoxidation with m-CPBA):

-

Dissolve this compound in a suitable solvent like dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add m-CPBA (typically 1.1 to 1.5 equivalents) portion-wise to the stirred solution.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding a reducing agent solution (e.g., aqueous sodium thiosulfate).

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.

-

Purify the product by column chromatography if necessary.

Analytical Methods

The characterization of this compound can be performed using standard analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary method for identifying and assessing the purity of this compound. The retention time and the mass spectrum provide definitive structural information.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the structure. The ¹H NMR spectrum would show characteristic signals for the vinyl protons, and the ¹³C NMR would show the corresponding signals for the sp² hybridized carbons of the double bond.[1]

-

Infrared (IR) Spectroscopy: The presence of the C=C double bond can be confirmed by characteristic stretching and bending vibrations in the IR spectrum.

Safety and Handling

While specific toxicological data for this compound is limited, general precautions for handling long-chain, non-volatile hydrocarbons should be followed. Based on data for similar compounds like 1-octadecene, it is considered to have low acute toxicity.[13][14][15] However, it may be an aspiration hazard if swallowed.[13][14] Repeated exposure may cause skin dryness or cracking.[13][14] Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses), are recommended.

Conclusion

This compound (CAS 18835-34-2) is a long-chain alpha-olefin with well-defined physicochemical properties. Its primary utility lies in its role as a monomer in polymer synthesis and as a versatile intermediate in organic chemistry. While its potential applications in drug development are plausible as a synthetic building block, there is currently a notable absence of research on its specific biological activities and interactions with cellular signaling pathways. This represents a significant knowledge gap and an opportunity for future research to explore the potential bioactivity of this and other long-chain unsaturated hydrocarbons.

References

- 1. This compound | C28H56 | CID 87821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound, 18835-34-2 [thegoodscentscompany.com]

- 6. This compound|lookchem [lookchem.com]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. qchem.com.qa [qchem.com.qa]

- 15. datasheets.scbt.com [datasheets.scbt.com]

The Biological Activity of Long-Chain Alpha-Olefins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biological activities of long-chain alpha-olefins. These unsaturated hydrocarbons are of increasing interest in various fields, from industrial applications to their potential roles in biological systems. This document summarizes key toxicological data, outlines detailed experimental protocols for assessing biological activity, and explores potential signaling pathways through which these molecules may exert their effects.

Toxicological Profile of Long-Chain Alpha-Olefins

Long-chain alpha-olefins (LCAOs) generally exhibit a low order of acute toxicity. The primary health concern is the risk of aspiration if swallowed, which can lead to serious respiratory issues. They are also known to be mild skin and eye irritants. The available quantitative toxicological data for representative LCAOs are summarized below.

Table 1: Summary of Toxicological Data for Select Long-Chain Alpha-Olefins

| Compound | Chain Length | Test | Species | Route | Value | Citation(s) |

| 1-Dodecene | C12 | LD50 | Rat | Oral | > 2,000 mg/kg | [1] |

| LD50 | Rabbit | Dermal | > 2,446 mg/kg | [1] | ||

| LC50 | Rat | Inhalation | > 3.8 mg/L (7h) | [1] | ||

| 1-Tetradecene | C14 | LD50 | Rat | Oral | > 5,000 mg/kg | [2] |

| LD50 | Rabbit | Dermal | > 2,020 mg/kg | [2][3] | ||

| LC50 | Rat | Inhalation | > 5 mg/L (4h) | [2] | ||

| LL50 | Rainbow Trout | Aquatic | > 1,000 mg/L (96h) | [2] | ||

| EL50 | Daphnia magna | Aquatic | > 1,000 mg/L (48h) | [2] | ||

| EL50 | Algae | Aquatic | > 1,000 mg/L (96h) | [2] | ||

| C12-C30 Olefins | C12-C30 | NOAEL | Rat | Oral | 1000 mg/kg bw/day | [4] |

NOAEL: No Observed Adverse Effect Level

Screening-level tests on a range of C6-C14 alpha-olefins have indicated a low potential for neurotoxicity, reproductive toxicity, or genotoxicity[5]. A study on a hydrogenated homopolymer of 1-tetradecene showed no evidence of cytotoxicity[6]. While pure LCAOs have a low toxicity profile, it is important to note that their derivatives and formulations may have different properties.

Potential Biological Activities and Mechanisms of Action

While direct evidence for many biological activities of pure, unmodified long-chain alpha-olefins is still emerging, studies on structurally related compounds and complex mixtures containing LCAOs suggest several areas of interest, including anti-inflammatory, antimicrobial, and skin barrier functions.

Anti-Inflammatory Activity

Long-chain unsaturated hydrocarbons, particularly fatty acids, are known to modulate inflammatory pathways. It is hypothesized that long-chain alpha-olefins may exert similar effects. A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.

The NF-κB transcription factor is a central regulator of immune responses and inflammation[7]. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes like COX-2[8][9]. Structurally related molecules to LCAOs have been shown to interfere with this pathway. For instance, heptadecane, a saturated long-chain hydrocarbon, has been shown to suppress NF-κB activation[10]. It is plausible that LCAOs could similarly interfere with the activation of the IKK complex, thereby reducing the inflammatory response.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

PPARs are ligand-activated transcription factors that play crucial roles in lipid and glucose metabolism. Long-chain fatty acids are known natural ligands for PPARs, particularly PPARα. Activation of PPARα in the liver stimulates the expression of genes involved in fatty acid oxidation. Given their structural similarity, long-chain alpha-olefins are potential candidates for PPAR modulation.

Upon binding a ligand, PPARα forms a heterodimer with the retinoid X receptor (RXR)[11]. This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby upregulating their transcription[12][13]. Very-long-chain fatty acyl-CoAs have been shown to be high-affinity ligands for PPARα[14]. The activation of this pathway by LCAOs could have significant implications for metabolic regulation.

Antimicrobial Activity

There is emerging evidence suggesting that long-chain alpha-olefins may possess antimicrobial properties. For example, 1-octadecene has been reported to have antibacterial activity[15][16]. The proposed mechanism for the antimicrobial action of long-chain hydrocarbons often involves the disruption of the bacterial cell membrane. Their hydrophobic nature allows them to intercalate into the lipid bilayer, leading to increased membrane fluidity, leakage of intracellular components, and ultimately, cell death.

Skin Barrier Function

The outermost layer of the skin, the stratum corneum, has a lipid matrix composed of ceramides, cholesterol, and free fatty acids that is crucial for its barrier function. The chain length of these fatty acids is a critical determinant of the integrity of this barrier. While not alpha-olefins, long-chain fatty acids are structurally similar, and research in this area provides insights into how LCAOs might interact with the skin. A reduction in the average chain length of fatty acids in the stratum corneum is associated with impaired barrier function. It is plausible that topically applied long-chain alpha-olefins could integrate into the lipid matrix and modulate its properties.

Experimental Protocols

The following section details methodologies for assessing the key biological activities of long-chain alpha-olefins. Due to their hydrophobic nature, special considerations are required for in vitro testing.

General Considerations for Testing Hydrophobic Compounds

-

Solubilization: Long-chain alpha-olefins are insoluble in aqueous culture media. A co-solvent such as dimethyl sulfoxide (DMSO) is typically required to prepare stock solutions. It is crucial to use the lowest effective concentration of the co-solvent (typically ≤ 0.5% v/v in the final assay) and to include a vehicle control (media with the same concentration of co-solvent) to account for any solvent-induced effects.

-

Homogeneity: Ensure the compound is thoroughly mixed into the assay medium to form a stable and homogenous dispersion. Vortexing or sonication may be necessary.

Cytotoxicity Assessment (Cell Viability)

A primary step in evaluating biological activity is to determine the concentration range over which the compound is not cytotoxic.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages, HepG2 hepatocytes, or relevant skin cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Preparation: Prepare serial dilutions of the long-chain alpha-olefin in culture medium from a concentrated stock in DMSO. Ensure the final DMSO concentration is consistent across all wells.

-

Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the LCAO. Include wells for untreated cells, vehicle control (DMSO), and a positive control for cytotoxicity (e.g., Triton X-100).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 (the concentration that inhibits 50% of cell viability).

In Vitro Anti-Inflammatory Assay

This protocol uses the murine macrophage cell line RAW 264.7 to assess the anti-inflammatory potential of LCAOs by measuring the inhibition of nitric oxide (NO) production after stimulation with lipopolysaccharide (LPS).

Protocol: Nitric Oxide (NO) Inhibition Assay

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with non-cytotoxic concentrations of the LCAO (determined from the cytotoxicity assay) for 1-2 hours.

-

Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Include control wells: untreated cells, cells with LCAO alone, and cells with LPS alone.

-

Incubation: Incubate the plate for 24 hours.

-

Nitrite Measurement (Griess Assay):

-

Transfer a portion of the cell culture supernatant to a new 96-well plate.

-

Add Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well.

-

Incubate for 10-15 minutes at room temperature. A pink/magenta color will develop in the presence of nitrite (a stable product of NO).

-

-

Measurement: Read the absorbance at 540 nm.

-

Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and express the inhibition of NO production as a percentage relative to the LPS-only control.

Antimicrobial Susceptibility Testing

This protocol is adapted for hydrophobic compounds and determines the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution for Hydrophobic Compounds

-

Stock Preparation: Prepare a concentrated stock solution of the LCAO in DMSO.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the LCAO stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., to a 0.5 McFarland standard, then dilute to achieve a final concentration of ~5 x 10^5 CFU/mL in the wells).

-

Inoculation: Add the bacterial inoculum to each well. Include a growth control (broth + inoculum), a sterility control (broth only), and a vehicle control (broth + inoculum + highest concentration of DMSO used).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the LCAO that completely inhibits visible bacterial growth.

Conclusion and Future Directions

Long-chain alpha-olefins are a class of molecules with a favorable toxicological profile and emerging evidence of interesting biological activities. While their roles in industrial applications are well-established, their potential as modulators of inflammatory and metabolic pathways, as antimicrobial agents, and in skin health warrants further investigation. The primary challenge in studying these compounds lies in their hydrophobicity, which requires careful adaptation of standard in vitro assays.

Future research should focus on:

-

Direct Evidence: Conducting studies with pure, single-chain-length alpha-olefins to definitively link them to specific biological effects.

-

Quantitative Data: Generating robust quantitative data (IC50, EC50, MIC) for these effects.

-

Mechanism of Action: Elucidating the precise molecular mechanisms, including direct interactions with receptors like PPARs and modulation of signaling cascades like NF-κB.

-

In Vivo Studies: Progressing to in vivo models to validate the in vitro findings and assess the therapeutic potential of long-chain alpha-olefins.

This guide provides a foundational framework for researchers to explore the multifaceted biological activities of long-chain alpha-olefins, a promising area for future discoveries in drug development and life sciences.

References

- 1. download.basf.com [download.basf.com]

- 2. qchem.com.qa [qchem.com.qa]

- 3. qchem.com.qa [qchem.com.qa]

- 4. The subchronic toxicity of higher olefins in Han Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. chemview.epa.gov [chemview.epa.gov]

- 7. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]

- 9. nfkb-ikb.ucsd.edu [nfkb-ikb.ucsd.edu]

- 10. Molecular study of dietary heptadecane for the anti-inflammatory modulation of NF-kB in the aged kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An Ideal PPAR Response Element Bound to and Activated by PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The potential of natural products for targeting PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemicalbook.com [chemicalbook.com]

- 15. jddtonline.info [jddtonline.info]

- 16. jddtonline.info [jddtonline.info]

Solubility of 1-Octacosene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Octacosene, a long-chain alpha-olefin with the chemical formula C₂₈H₅₆, is a waxy solid at room temperature. Its solubility in various organic solvents is a critical parameter in numerous applications, including organic synthesis, nanoparticle formulation, and as a component in lubricant and wax formulations. This technical guide provides an in-depth overview of the solubility characteristics of this compound, detailed experimental protocols for its determination, and a summary of available quantitative data to aid researchers and professionals in its effective utilization.

The principle of "like dissolves like" is fundamental to understanding the solubility of this compound. As a non-polar hydrocarbon, it is expected to exhibit greater solubility in non-polar organic solvents.[1][2][3][4] This is due to the favorable intermolecular van der Waals forces between the non-polar solute and solvent molecules.[5] Conversely, its solubility in polar solvents, such as water, is exceedingly low.[6]

Quantitative Solubility Data

Precise quantitative solubility data for this compound across a wide range of organic solvents and temperatures is not extensively available in the public domain. However, to provide an illustrative example of the solubility of a similar long-chain C28 compound in a non-polar aromatic solvent, the following table summarizes the experimental solubility of commercial octacosanol (C₂₈H₅₈O) in toluene. While 1-octacosanol possesses a terminal hydroxyl group, which can influence its polarity, this data offers a valuable approximation of the solubility behavior for a C28 backbone in a common organic solvent.

Table 1: Solubility of Commercial Octacosanol in Toluene at Various Temperatures

| Temperature (°C) | Temperature (K) | Molar Fraction (x10³) | Solubility ( g/100g of Toluene) |

| 25.0 | 298.2 | 1.0 | 0.44 |

| 30.0 | 303.2 | 1.4 | 0.62 |

| 35.0 | 308.2 | 2.0 | 0.88 |

| 40.0 | 313.2 | 2.8 | 1.23 |

| 45.0 | 318.2 | 4.0 | 1.76 |

| 50.0 | 323.2 | 5.6 | 2.46 |

| 55.0 | 328.2 | 7.9 | 3.47 |

| 60.0 | 333.2 | 11.1 | 4.88 |

Disclaimer: This data is for 1-octacosanol, not this compound, and is intended for illustrative purposes. The presence of a hydroxyl group in 1-octacosanol may affect its solubility compared to this compound.

Experimental Protocols

The determination of the solubility of a waxy solid like this compound requires a precise and well-controlled experimental methodology. The isothermal equilibrium method, often referred to as the shake-flask method, followed by gravimetric analysis is a reliable technique.[7][8][9][10]

Isothermal Equilibrium (Shake-Flask) Method with Gravimetric Analysis

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Constant temperature water bath or incubator with shaking capabilities

-

Calibrated thermometer or temperature probe

-

Glass vials or flasks with airtight seals

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Pre-weighed evaporation dishes or vials

-

Drying oven

-

Vortex mixer or magnetic stirrer

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed glass vial. The excess solid should be clearly visible.

-

The use of an excess of the solid solute is crucial to ensure that equilibrium is reached from a state of saturation.[8]

-

-

Equilibration:

-

Place the sealed vial in a constant temperature water bath or incubator set to the desired temperature.

-

Agitate the mixture vigorously using a shaker or magnetic stirrer. The agitation ensures intimate contact between the solute and the solvent, facilitating the dissolution process.[9]

-

Allow the mixture to equilibrate for a sufficient period. For waxy solids, this may range from 24 to 72 hours. It is essential to establish that equilibrium has been reached by taking measurements at different time points (e.g., 24, 48, and 72 hours) and confirming that the measured solubility is constant.[8]

-

-

Phase Separation:

-

Once equilibrium is achieved, stop the agitation and allow the vial to rest in the constant temperature bath for a period to allow the undissolved solid to settle.

-

-

Sampling:

-

Carefully withdraw a known volume of the clear, saturated supernatant using a pre-heated syringe to prevent premature crystallization of the solute.

-

Immediately filter the solution through a solvent-compatible syringe filter into a pre-weighed evaporation dish. The filtration step is critical to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Accurately weigh the evaporation dish containing the saturated solution.

-

Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound. The temperature should be below the boiling point of this compound but high enough for efficient solvent removal.

-

Periodically remove the dish from the oven, allow it to cool in a desiccator, and weigh it. Repeat this process until a constant weight is achieved, indicating that all the solvent has evaporated.[7][10]

-

-

Calculation:

-

The mass of the dissolved this compound is the final constant weight of the dish minus the initial weight of the empty dish.

-

The mass of the solvent is the weight of the dish with the solution minus the final constant weight of the dish.

-

The solubility can then be expressed in various units, such as g/100g of solvent or mole fraction.

-

Mandatory Visualization

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. CH105: Chapter 8 - Alkenes, Alkynes and Aromatic Compounds - Chemistry [wou.edu]

- 3. tsfx.edu.au [tsfx.edu.au]

- 4. Organic Chemistry - Alkanes and Alkenes | FreeMCATPrep.com [freemcatprep.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound, 18835-34-2 [thegoodscentscompany.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. pharmajournal.net [pharmajournal.net]

Spectroscopic Analysis of 1-Octacosene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 1-octacosene, focusing on Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS). It includes predicted data, detailed experimental protocols, and a workflow for analysis, designed to assist researchers in the identification and characterization of this long-chain alkene.

Spectroscopic Data

Due to the limited availability of publicly accessible, experimentally derived spectra for this compound, the following tables present predicted ¹H and ¹³C NMR chemical shifts and a plausible GC-MS fragmentation pattern. These predictions are based on established principles of NMR and mass spectrometry and data from analogous long-chain 1-alkenes.

Predicted ¹H NMR Data for this compound

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.81 | ddt | 1H | H-1 (CH=) |

| ~4.95 | ddt | 1H | H-1' (CH H=) |

| ~4.90 | ddt | 1H | H-1'' (C HH =) |

| ~2.04 | m | 2H | H-3 (-CH₂-CH=CH₂) |

| ~1.25 | br s | 50H | H-4 to H-27 (-(CH₂)₂₄-) |

| ~0.88 | t | 3H | H-28 (-CH₃) |

dt: doublet of triplets, ddt: doublet of doublet of triplets, m: multiplet, br s: broad singlet, t: triplet

Predicted ¹³C NMR Data for this compound

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ) ppm | Assignment |

| ~139.2 | C-2 (=C H-CH₂-) |

| ~114.1 | C-1 (C H₂=) |

| ~33.9 | C-3 (-C H₂-CH=CH₂) |

| ~31.9 | C-26 |

| ~29.7 | C-4 to C-25 (bulk -CH₂-) |

| ~29.4 | C-27 |

| ~22.7 | C-28 (-C H₂-CH₃) |

| ~14.1 | C-29 (-C H₃) |

GC-MS Data for this compound

The gas chromatography of this compound on a non-polar column would show a single peak with a retention index characteristic of a C28 alkene. The mass spectrum is expected to exhibit a molecular ion peak (M⁺) and a fragmentation pattern typical for long-chain 1-alkenes.

Table 3: Plausible Mass Spectrometry Fragmentation for this compound

| m/z | Interpretation |

| 392 | [M]⁺ (Molecular Ion) |

| 363 | [M - C₂H₅]⁺ |

| 335 | [M - C₄H₉]⁺ |

| ... | Series of fragments with a difference of 14 Da (-CH₂-) |

| 57 | [C₄H₉]⁺ (Butyl cation - characteristic) |

| 43 | [C₃H₇]⁺ (Propyl cation - characteristic) |

Experimental Protocols

The following are detailed methodologies for obtaining the NMR and GC-MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

-

Weigh approximately 10-20 mg of purified this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Gently swirl the vial to ensure complete dissolution of the sample.

-

Using a Pasteur pipette with a cotton plug, filter the solution directly into a 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

2.1.2. ¹H NMR Acquisition

-

Instrument: 400 MHz (or higher) NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Standard 90° pulse

-

Spectral Width: -2 to 12 ppm

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

-

Acquisition Time: ~4 s

-

Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

2.1.3. ¹³C NMR Acquisition

-

Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Sequence: Proton-decoupled (e.g., zgpg30)

-

Spectral Width: 0 to 150 ppm

-

Number of Scans: 1024 or more, depending on sample concentration

-

Relaxation Delay: 2.0 s

-

Acquisition Time: ~1-2 s

-

Processing: Fourier transformation with exponential multiplication, phase correction, and baseline correction. Chemical shifts are referenced to the solvent (CDCl₃) signal at 77.16 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)

2.2.1. Sample Preparation

-

Prepare a stock solution of this compound in a volatile organic solvent such as hexane or dichloromethane at a concentration of 1 mg/mL.

-

Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).

2.2.2. GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B or similar

-

Mass Spectrometer: Agilent 5977A or similar

-

Column: HP-5ms (or equivalent non-polar capillary column), 30 m x 0.25 mm i.d., 0.25 µm film thickness

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Injector Temperature: 280 °C

-

Injection Volume: 1 µL

-

Split Ratio: 20:1

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 300 °C

-

Hold: 10 minutes at 300 °C

-

-

MS Transfer Line Temperature: 290 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40-500

-

Data Analysis: The resulting total ion chromatogram (TIC) is analyzed to determine the retention time of this compound. The mass spectrum corresponding to this peak is then compared with a reference library (e.g., NIST) for identification.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Thermophysical Properties of 1-Octacosene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermophysical properties of 1-octacosene (C28H56), a long-chain alpha-olefin. The data presented herein is crucial for professionals in drug development, materials science, and chemical research, where understanding the physical behavior of such molecules is essential for formulation, processing, and modeling.

Physicochemical and Thermophysical Data

The following tables summarize the key physicochemical and thermophysical properties of this compound. Data has been compiled from various chemical databases and literature sources. It is important to note that while some properties are well-documented, others, particularly transport properties like viscosity and thermal conductivity, have limited experimental data available specifically for this compound. In such cases, general trends for long-chain alkenes are discussed.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Unit | Source(s) |

| Molecular Formula | C28H56 | - | --INVALID-LINK-- |

| Molecular Weight | 392.75 | g/mol | --INVALID-LINK-- |

| CAS Number | 18835-34-2 | - | --INVALID-LINK-- |

| Density (estimate) | 0.808 | g/cm³ | LookChem |

| Refractive Index (estimate) | 1.4696 | - | LookChem |

| Water Solubility | 10 (at 25°C) | ng/L | LookChem |

| LogP (Octanol/Water) | 10.94 - 15.4 | - | LookChem, PubChem |

Table 2: Thermodynamic Properties of this compound

| Property | Value | Unit | Conditions | Source(s) |

| Melting Point | 57.5 | °C | - | LookChem |

| Boiling Point | 423.5 | °C | at 760 mmHg | LookChem |

| Flash Point | 256.7 | °C | - | LookChem |

| Vapor Pressure | 5.49E-07 | mmHg | at 25°C | LookChem |

| Enthalpy of Vaporization (ΔvapH) | 111 | kJ/mol | at 463 K | --INVALID-LINK--[1] |

| Enthalpy of Fusion (ΔfusH°) | Data not available | kJ/mol | - | - |

Table 3: Transport Properties of this compound (Estimated Trends)

| Property | General Trend/Estimated Behavior | Source(s) |

| Specific Heat Capacity (Cp) | For long-chain hydrocarbons, liquid-phase molar heat capacity shows a near-linear increase with chain length.[2][3] The specific heat capacity (per unit mass) tends to decrease and then plateau as the chain length increases beyond approximately 10 carbon atoms.[4] | |

| Thermal Conductivity (λ) | Generally, thermal conductivity in liquid alkenes increases with increasing chain length.[5][6] Values are typically low, characteristic of organic liquids. | |

| Dynamic Viscosity (η) | Viscosity increases significantly with increasing chain length due to greater intermolecular forces (van der Waals forces) and molecular entanglement.[7][8] As a high molecular weight hydrocarbon, this compound is expected to be a viscous liquid above its melting point. |

Experimental Protocols for Property Determination

The determination of thermophysical properties requires precise and standardized experimental methodologies. Below are detailed protocols for key measurements relevant to a long-chain hydrocarbon like this compound.

Determination of Melting Point and Enthalpy of Fusion

Method: Differential Scanning Calorimetry (DSC)

DSC is a primary technique for studying thermal transitions.[9][10] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

Protocol:

-

Sample Preparation: A small, precisely weighed amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) to create a stable thermal atmosphere.

-

Thermal Program: The sample and reference are subjected to a controlled temperature program. A typical program for melting point determination involves:

-

An initial isothermal hold at a temperature below the expected melting point.

-

A linear heating ramp (e.g., 5-10 °C/min) through the melting transition.

-

A final isothermal hold.

-

-

Data Analysis: The instrument records the heat flow versus temperature. The melting process results in an endothermic peak on the DSC thermogram.[11]

-

Melting Point (Tm): Determined as the extrapolated onset temperature or the peak temperature of the endotherm, according to established conventions (e.g., ICTAC standards).[10]

-

Enthalpy of Fusion (ΔHfus): Calculated by integrating the area of the melting peak. This value represents the energy required to melt the sample.

-

Determination of Density

Method: Gas Pycnometry

A gas pycnometer is used to determine the true volume of a solid by measuring the displacement of an inert gas (typically helium), which can penetrate fine pores.[12] From this volume and the sample's mass, the density is calculated.

Protocol:

-

Sample Preparation: A known mass of solid this compound is weighed on an analytical balance and placed into the sample chamber of the pycnometer.

-

Instrument Operation:

-

The pycnometer has two chambers of known volume: a sample chamber and a reference (or expansion) chamber.

-

The sample chamber is pressurized with helium to a target pressure.

-

A valve is opened, allowing the gas to expand into the reference chamber, and the final equilibrium pressure is measured.

-

-

Calculation: Using Boyle's Law, the volume of the solid sample is calculated based on the initial and final pressures and the known volumes of the chambers. The density (ρ) is then calculated using the formula:

-

ρ = mass / volume

-

Determination of Dynamic Viscosity

Method: Falling Ball Viscometer

This method is suitable for transparent, high-viscosity liquids and is based on Stokes' Law.[13][14] It measures the time required for a ball of known density and diameter to fall a specific distance through the fluid.

Protocol:

-

Sample Preparation: The this compound sample is heated well above its melting point (57.5°C) to ensure it is a homogenous liquid. The sample is placed in a precise, jacketed glass tube, which allows for temperature control via a circulating fluid bath.

-

Measurement:

-

A sphere of known size and density is allowed to fall through the liquid.

-

The time it takes for the ball to travel between two marked points on the tube is measured accurately.[15]

-

-

Calculation: The dynamic viscosity (η) is calculated from the fall time, the densities of the ball and the liquid, the diameter of the ball, and the viscometer constants. The calculation corrects for factors such as the wall effect of the tube.[16] Multiple measurements are averaged to ensure accuracy.[13]

Determination of Thermal Conductivity

Method: Transient Hot Wire (THW)

The THW method is an accurate, absolute technique for measuring the thermal conductivity of liquids and is standardized by ASTM D7896-19.[17][18] It minimizes errors from convection by using a very short measurement time.[19]

Protocol:

-

Sample Preparation: The liquid this compound sample is placed in a temperature-controlled measurement cell containing the THW sensor.

-

Instrument Operation:

-

The sensor consists of a thin platinum wire that acts as both a heating element and a resistance thermometer.[19]

-